

Application Notes and Protocols for leico-4F in Organic Electronics

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Compound of Interest

Compound Name: *leico-4F*
Cat. No.: *B13400239*

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Introduction

leico-4F is a non-fullerene acceptor (NFA) with a low band-gap and strong near-infrared (NIR) absorption, making it a material of significant interest for high-performance organic solar cells (OSCs) and organic photodetectors (OPDs). Its chemical structure, characterized by an A-D-A (Acceptor-Donor-Acceptor) configuration, features an indacenodithiophene (IDT) core and difluoro-dicyanoindenone terminals. This design facilitates efficient light harvesting and charge generation. This document provides detailed protocols for the incorporation ("labeling") of **leico-4F** into optoelectronic devices and the subsequent characterization ("detection") of their performance and morphology.

leico-4F: Material Properties

Property	Value	Reference
CAS Number	2089044-02-8	[1][2]
Molecular Formula	C114H114F4N4O4S4	[2]
Molecular Weight	1808.40 g/mol	[2]
Maximum Absorption (Film)	~860-865 nm	[1]
HOMO Level	-5.44 eV	[1]
LUMO Level	-4.19 eV	[1]
Solubility	Chloroform, Chlorobenzene	[1]

I. Device Fabrication Protocols ("Labeling")

The "labeling" of a substrate with **leico-4F** involves its incorporation as the electron-accepting component in the active layer of an organic electronic device. The most common method is solution-based spin-coating, typically blending **leico-4F** with a suitable polymer donor. A widely studied and high-performing system utilizes the polymer donor PTB7-Th.

Protocol 1: Fabrication of a PTB7-Th:**leico-4F** Organic Solar Cell

This protocol details the fabrication of a standard inverted architecture organic solar cell.

Materials and Reagents:

- Indium Tin Oxide (ITO) coated glass substrates
- Zinc Oxide (ZnO) precursor solution (e.g., zinc acetate dihydrate in 2-methoxyethanol and ethanolamine)
- Polymer Donor: PTB7-Th
- Non-Fullerene Acceptor: **leico-4F**
- Solvents: Chlorobenzene (CB), 1-Chloronaphthalene (CN) as an additive

- Hole Transport Layer: Molybdenum Oxide (MoO_3)
- Metal Electrode: Silver (Ag) or Aluminum (Al)
- Deionized water, acetone, isopropanol

Equipment:

- Spin-coater
- Hotplate
- Thermal evaporator
- Ultrasonic bath
- Nitrogen-filled glovebox

Procedure:

- Substrate Cleaning:
 - Sequentially sonicate ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to enhance the surface wettability and work function.
- Electron Transport Layer (ETL) Deposition:
 - Spin-coat the ZnO precursor solution onto the cleaned ITO substrate at 4000 rpm for 40 seconds.
 - Anneal the ZnO-coated substrates at 150°C for 10 minutes in air.[3]
 - Transfer the substrates into a nitrogen-filled glovebox.
- Active Layer Preparation and Deposition:

- Prepare a blend solution of PTB7-Th and **leico-4F**. A common starting point is a 1:1.5 weight ratio with a total concentration of 25 mg/mL in chlorobenzene.[3]
- Add a solvent additive, such as 1-chloronaphthalene (CN), to the blend solution. A typical concentration is 4% by volume.[3] Stir the solution for at least 2 hours.
- Spin-coat the active layer solution onto the ZnO layer. A spin speed of 3000-5000 rpm for 60 seconds is a common parameter.[1]
- Hole Transport Layer (HTL) and Electrode Deposition:
 - Deposit a thin layer (e.g., 10 nm) of MoO₃ onto the active layer via thermal evaporation under high vacuum ($< 4 \times 10^{-6}$ mbar).
 - Subsequently, deposit the metal back electrode (e.g., 100 nm of Ag or Al) by thermal evaporation.

II. Characterization Methods ("Detection")

"Detection" involves a suite of techniques to characterize the performance of the fabricated device and the properties of the **leico-4F**-containing active layer.

A. Device Performance Characterization

Technique	Purpose	Key Parameters Obtained
Current Density-Voltage (J-V) Measurement	To determine the photovoltaic performance of the solar cell.	Power Conversion Efficiency (PCE), Short-Circuit Current Density (J_{sc}), Open-Circuit Voltage (V_{oc}), Fill Factor (FF).
External Quantum Efficiency (EQE) Spectroscopy	To measure the ratio of collected charge carriers to incident photons at each wavelength.	Spectral response range, contribution of donor and acceptor to the photocurrent.
Dark J-V Measurement	To assess charge recombination and leakage currents in the device.	Diode ideality factor, shunt and series resistance.
Detectivity (D) Measurement (for OPDs)	To quantify the sensitivity of a photodetector.	D (Jones), Responsivity (A/W), Noise Current.

Protocol 2: J-V and EQE Characterization

- J-V Measurement:
 - Use a solar simulator with a standard AM 1.5G spectrum at 100 mW/cm² illumination.
 - Connect the fabricated device to a source measure unit (SMU).
 - Sweep the voltage from reverse to forward bias (e.g., -0.2 V to 1.0 V) and record the current density.
 - Extract PCE, J_{sc} , V_{oc} , and FF from the resulting J-V curve.
- EQE Measurement:
 - Use a dedicated EQE setup with a light source (e.g., Xenon lamp), a monochromator, and a lock-in amplifier.
 - Illuminate the device with monochromatic light of varying wavelengths.

- Measure the resulting current and compare it to a calibrated reference photodiode (e.g., silicon).
- The EQE spectrum reveals the device's efficiency at converting photons of specific energies into charge carriers. The EQE for PTB7-Th:**leico-4F** devices typically extends to 1000 nm.[4]

B. Morphological and Structural Characterization

The nanoscale morphology of the donor:acceptor blend is critical for device performance.

Technique	Purpose	Information Obtained
Atomic Force Microscopy (AFM)	To visualize the surface topography of the active layer.	Surface roughness, evidence of phase separation.
Transmission Electron Microscopy (TEM)	To image the bulk morphology of the active layer.	Domain sizes and distribution of donor and acceptor phases.
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)	To investigate the molecular packing and orientation within the film.	π - π stacking distance, crystal coherence length, molecular orientation (face-on vs. edge-on).

Protocol 3: AFM and GIWAXS Characterization

- AFM Imaging:
 - Prepare a film sample by spin-coating the active layer solution onto a substrate identical to that used for device fabrication.
 - Use an AFM in tapping mode to scan the surface of the film.
 - Analyze the height and phase images to assess surface morphology and phase segregation.
- GIWAXS Analysis:
 - Prepare a film sample on a suitable substrate (e.g., silicon).

- Use a synchrotron X-ray source to perform GIWAXS measurements at a shallow angle of incidence.
- The resulting 2D scattering pattern provides information on the molecular arrangement both in-plane (IP) and out-of-plane (OOP). For **leico-4F** blends, GIWAXS can reveal enhanced π - π stacking, which is beneficial for charge transport.[4][5]

III. Data Presentation and Performance Metrics

The performance of **leico-4F** based devices is highly dependent on the choice of donor material and processing conditions.

Table 1: Performance of leico-4F Based Organic Solar Cells

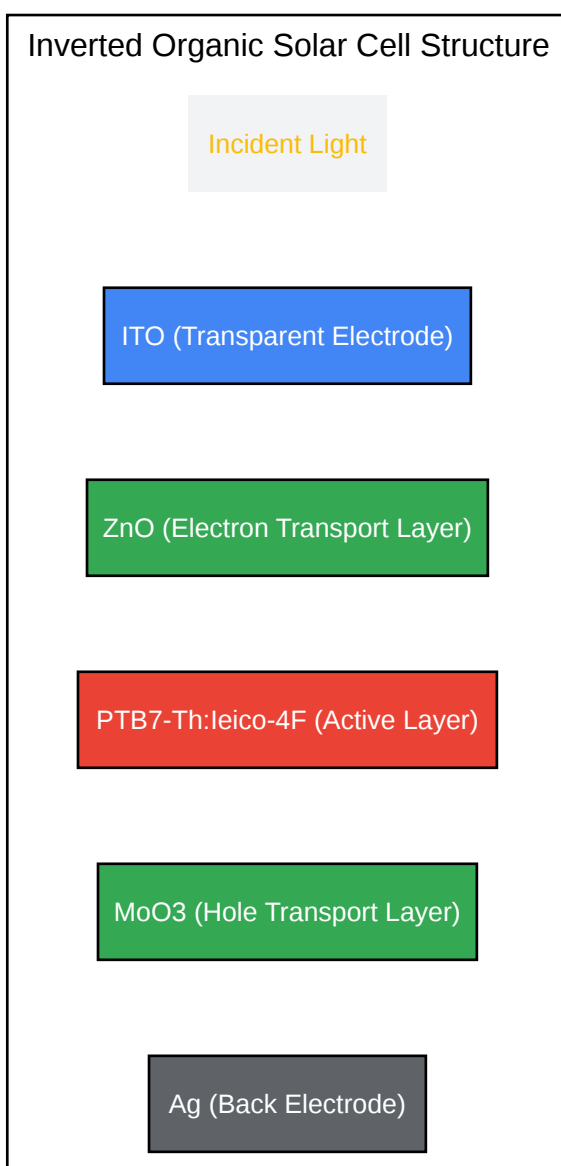
Donor Material	Device Structure	Jsc (mA/cm ²)	Voc (V)	FF (%)	PCE (%)	Reference
PTB7-Th	Inverted	27.3	0.71	66	12.8	[6]
PTB7-Th	Inverted	21.91	0.70	60	9.35	[3]
PTB7-Th	Ternary (with BIT-4F-T)	-	-	-	14.0	[7]
PDPP5T	Inverted	~12	~0.65	~50	4.8	[8]
P3HT	Ternary (with PC71BM)	-	-	-	-	[7]

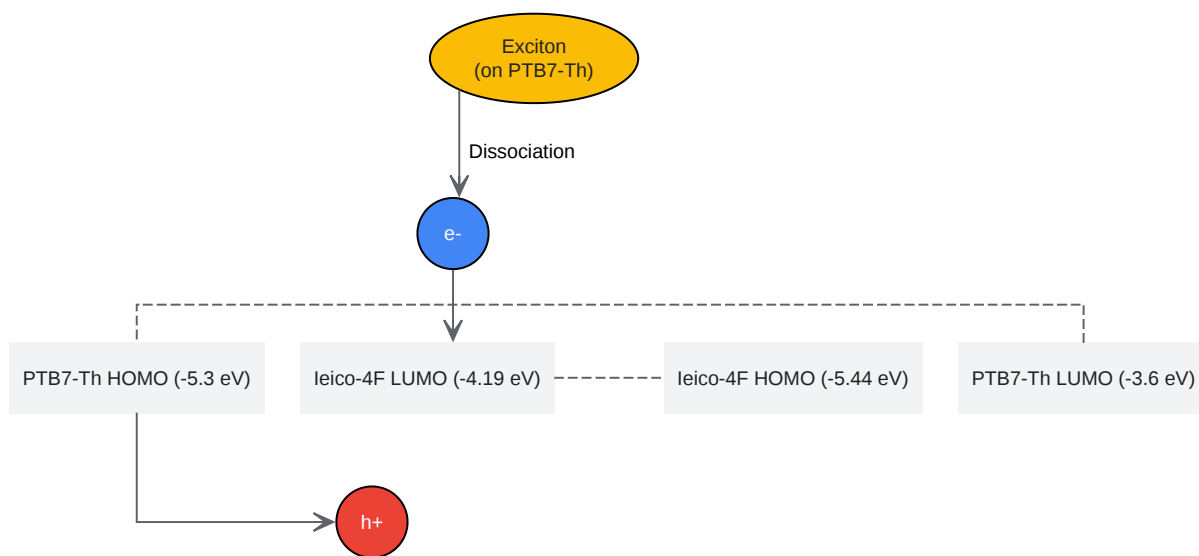
Table 2: Performance of leico-4F Based Organic Photodetectors

Donor Material	Device Structure	Wavelength (nm)	EQE (%)	Detectivity (D*) (Jones)	Reference
P3HT	Inverted	400	7220	4.8×10^{12}	[9]
P3HT	Inverted	790	1610	1.5×10^{12}	[9]
P3HT	Ternary (with PC71BM)	805	-	1.35×10^{12}	[7]

IV. Visualizations

Diagrams of Key Processes and Structures





- [3. pubs.aip.org \[pubs.aip.org\]](https://pubs.aip.org)
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